3-Docosyl-4-tricosylideneoxetan-2-one
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Overview
Description
3-Docosyl-4-tricosylideneoxetan-2-one is a complex organic compound with the molecular formula C48H92O2 It is characterized by a unique oxetane ring structure, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Docosyl-4-tricosylideneoxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of long-chain alkenes with suitable leaving groups. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Docosyl-4-tricosylideneoxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The long hydrocarbon chains can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Docosyl-4-tricosylideneoxetan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and lipid behavior.
Industry: Used in the formulation of specialty chemicals and materials with specific hydrophobic properties.
Mechanism of Action
The mechanism of action of 3-Docosyl-4-tricosylideneoxetan-2-one involves its interaction with lipid membranes and other hydrophobic environments. The long hydrocarbon chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The oxetane ring may also participate in specific chemical reactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.
Docosan-1-ol: A long-chain primary fatty alcohol similar in structure but lacking the oxetane ring.
Uniqueness
3-Docosyl-4-tricosylideneoxetan-2-one is unique due to its oxetane ring structure, which imparts distinct chemical reactivity and physical properties compared to other long-chain hydrocarbons. This uniqueness makes it valuable for specific applications where the oxetane ring’s reactivity is advantageous .
Properties
CAS No. |
83708-15-0 |
---|---|
Molecular Formula |
C48H92O2 |
Molecular Weight |
701.2 g/mol |
IUPAC Name |
3-docosyl-4-tricosylideneoxetan-2-one |
InChI |
InChI=1S/C48H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-46(48(49)50-47)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46H,3-44H2,1-2H3 |
InChI Key |
NJXPPOGSFIKFNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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